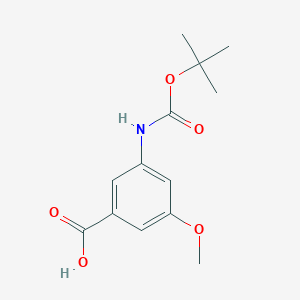

3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid

Overview

Description

“3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” is a chemical compound that is a derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors .

Synthesis Analysis

The synthesis of “3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .

Chemical Reactions Analysis

The Boc group in “3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid” is stable towards most nucleophiles and bases . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Scientific Research Applications

Peptide Synthesis and Structural Studies : This compound is used in the synthesis of unnatural amino acids, like Hao (5-HO2CCONH-2-MeO-C6H3-CONHNH2), which mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. These amino acids are important for peptide synthesis and understanding peptide structures (Nowick et al., 2000).

Improved Synthesis Techniques : Research has focused on improving the synthesis of similar compounds, like (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, demonstrating the ongoing efforts to optimize and streamline the production of these chemicals for various applications (Badland et al., 2010).

Molecular Structure and Hydrogen Bonding Studies : Studies on related molecules have been conducted to understand their molecular structures and hydrogen bonding characteristics, which are critical for designing drugs and understanding biochemical interactions (Abonía et al., 2007).

Catalysis in Chemical Synthesis : The compound has been used in studies focusing on catalysis, such as N-tert-butoxycarbonylation of amines, which is significant for chemical synthesis and pharmaceutical applications (Heydari et al., 2007).

Synthesis of Antibacterial Compounds : Research has included the synthesis of hydrazide-hydrazones of similar compounds with notable antibacterial activity, highlighting the potential use in developing new antibacterial agents (Popiołek & Biernasiuk, 2016).

Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of neuroexcitant analogues, which is important in medicinal chemistry and neuropharmacology (Pajouhesh et al., 2000).

Theoretical and Molecular Docking Studies : Theoretical studies and molecular docking approaches have been applied to derivatives of similar compounds, enhancing our understanding of their antioxidant behavior and interaction with biological targets (Ardjani & Mekelleche, 2017).

Photographic and Photochromic Research : Some studies have focused on the synthesis of spiropyran derivatives with BOC (tert-butoxycarbonyl) protective functions, indicating applications in photographic and photochromic materials (Yan-gang, 2008).

properties

IUPAC Name |

3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-8(11(15)16)6-10(7-9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJLYGCIQTYFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Tert-butoxycarbonyl)amino)-5-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)

![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)

![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)

![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)